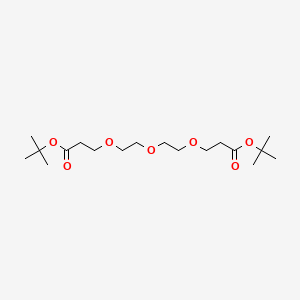

Bis-PEG3-t-butyl ester

Description

Bis-PEG3-t-butyl ester is a bifunctional polyethylene glycol (PEG) derivative featuring two PEG3 chains terminated with t-butyl ester groups. Its molecular structure enables dual reactivity and protection, making it a versatile linker in pharmaceutical and bioconjugation applications. The t-butyl ester groups act as acid-labile protective moieties, shielding carboxylic acids during synthetic processes while allowing controlled deprotection under mild acidic conditions . With a CAS number of 1611468-29-1 and catalog number BBCA-2, this compound is commercially available in high purity (≥95%) and is widely utilized in drug delivery systems to enhance solubility, stability, and pharmacokinetic profiles of therapeutic agents .

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O7/c1-17(2,3)24-15(19)7-9-21-11-13-23-14-12-22-10-8-16(20)25-18(4,5)6/h7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIABJXAWGDLLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The synthesis of this compound centers on the Michael addition of tert-butyl acrylate to triethylene glycol (PEG3 diol). This reaction proceeds via alkoxide intermediates generated by deprotonating PEG3’s hydroxyl groups with a metallic base (e.g., sodium, potassium). The alkoxide nucleophilically attacks the α,β-unsaturated ester of tert-butyl acrylate, forming a covalent bond at each terminal hydroxyl group (Fig. 1).

Key Reaction:

Step 1: Alkylation of PEG3 Diol

Materials:

-

Triethylene glycol (PEG3 diol, 150.17 g/mol)

-

Tert-butyl acrylate (tBA, 128.17 g/mol)

-

Metallic sodium (Na, 22.99 g/mol)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve PEG3 diol (100 g, 0.666 mol) in THF (400 mL) under nitrogen.

-

Add metallic sodium (0.36 g, 0.0156 mol) and stir for 1 h to form the dialkoxide intermediate.

-

Slowly add tert-butyl acrylate (50 g, 0.390 mol) dropwise.

-

Stir at room temperature for 12 h.

Optimization Notes:

-

Molar Ratio: A 1:2 PEG3:tBA ratio is critical for bis-esterification. The patent initially uses a 1:0.586 ratio, yielding mono-ester (HO-PEG3-tBu). Doubling tBA to 1:2 ensures both hydroxyl groups react.

-

Base Selection: Sodium outperforms potassium or lithium in minimizing side reactions (e.g., ester hydrolysis).

Step 2: Work-Up and Purification

-

Quench the reaction with water (20 mL).

-

Remove THF via rotary evaporation.

-

Extract the product with dichloromethane (3 × 400 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

Yield: ~85% crude product (this compound).

Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from cold diethyl ether.

Critical Process Parameters

Solvent and Temperature Effects

Challenges and Mitigation Strategies

-

Incomplete Bis-Esterification: Residual mono-ester forms if tBA is limiting. Solution: Use 2.2x molar excess of tBA.

-

Base Degradation: Prolonged exposure to Na causes ester saponification. Solution: Quench immediately post-reaction.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Scalability and Industrial Relevance

The patent demonstrates scalability across PEG chain lengths (n = 3–18), with consistent yields >80% under optimized conditions. Industrial batches (>1 kg) require:

-

Continuous feed reactors to control exothermic alkoxide formation.

-

In-line FTIR monitoring of acrylate consumption.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Bis-PEG3-t-butyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Oxidation: The compound can undergo oxidation reactions, particularly at the t-butyl groups.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Various nucleophiles can be employed to substitute the ester groups.

Major Products Formed

Hydrolysis: Formation of polyethylene glycol and t-butyl carboxylic acid.

Oxidation: Formation of oxidized derivatives of the ester.

Substitution: Formation of substituted polyethylene glycol derivatives.

Scientific Research Applications

Drug Delivery Systems

Bis-PEG3-t-butyl ester significantly enhances the pharmacokinetic properties of therapeutic agents. By improving solubility and stability, it facilitates targeted drug delivery, thereby increasing the efficacy of treatments. The PEGylation process reduces immunogenicity and prolongs circulation time in the bloodstream.

Bioconjugation

The compound serves as an effective linker in the conjugation of proteins, nucleic acids, and other biomolecules. This application is crucial for developing assays and therapeutic agents where stable linkages are required.

PROTAC Development

In the realm of targeted protein degradation, this compound is utilized as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). These innovative compounds leverage the ubiquitin-proteasome system to selectively degrade target proteins, offering potential treatments for diseases such as cancer.

Diagnostic Imaging

The ability to facilitate click chemistry reactions makes this compound ideal for developing imaging probes. These probes can be used in diagnostic applications to enhance imaging quality while minimizing off-target effects.

Data Table: Key Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Drug Delivery | Enhances solubility and stability of drugs | Improved efficacy and reduced immunogenicity |

| Bioconjugation | Links biomolecules for assays and therapies | Stable connections between molecules |

| PROTAC Development | Serves as a linker in PROTAC synthesis | Selective degradation of target proteins |

| Diagnostic Imaging | Facilitates development of imaging probes | Enhanced imaging quality and reduced off-target effects |

Case Study 1: Targeted Drug Delivery

A study demonstrated that this compound was conjugated to an anticancer drug, resulting in enhanced cellular uptake and improved therapeutic efficacy compared to non-conjugated drugs. This showcases its potential in cancer therapy where precise targeting is critical.

Case Study 2: Imaging Applications

In another investigation, researchers created a fluorescent imaging probe using this compound that successfully labeled cancer cells in vivo. The rapid conjugation facilitated by the azide functionality allowed for precise imaging of tumor tissues, highlighting its effectiveness in diagnostic applications.

Mechanism of Action

The mechanism of action of bis-PEG3-t-butyl ester involves its role as a linker or spacer molecule. It facilitates the conjugation of different molecules, enhancing their solubility, stability, and bioavailability. The compound interacts with molecular targets through its ester groups, forming stable linkages that improve the overall properties of the conjugated molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Bis-PEG3-t-butyl ester with structurally related PEG-t-butyl esters, highlighting differences in functional groups, molecular properties, and applications.

Table 1. Comparative Analysis of this compound and Analogues

*Exact molecular formula inferred from structural data. †Estimated based on related compounds.

Structural and Functional Differences

- PEG Chain Length : this compound contains two PEG3 chains, whereas Bis-PEG4-t-butyl ester (CAS 2100306-53-2) has longer PEG4 chains, offering greater flexibility and hydrophilicity .

- Terminal Groups: this compound lacks additional reactive groups, making it ideal for symmetric conjugation. Ms-PEG13-t-butyl ester (CAS 1611497-11-0) includes a mesylate group for nucleophilic substitutions, enabling covalent attachment to thiols or amines . Amino-PEG3-t-butyl ester (CAS 252881-74-6) features a primary amine, facilitating amide bond formation in peptide synthesis . N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) incorporates an azide for copper-catalyzed "click" reactions, a key tool in bioconjugation .

Reactivity and Stability

- Deprotection Conditions : The t-butyl ester group in all compounds is cleaved under acidic conditions (e.g., trifluoroacetic acid), but stability varies. For example, Acid-PEG3-t-butyl ester (CAS 1807539-06-5) releases free carboxylic acids upon deprotection, critical for pH-sensitive drug delivery .

- Functional Group Reactivity: Mesylate in Ms-PEG13-t-butyl ester reacts rapidly with nucleophiles, whereas amines in Amino-PEG3-t-butyl ester require activation for coupling . Azides in N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) enable strain-promoted or copper-mediated cycloadditions, offering bioorthogonal conjugation .

Research Findings and Industrial Relevance

- Solubility: this compound exhibits superior aqueous solubility compared to non-PEGylated analogues, reducing aggregation in biologics .

- Pharmacokinetics : PEG chain length inversely correlates with renal clearance; Bis-PEG4-t-butyl ester (PEG4) extends circulation half-life compared to PEG3 derivatives .

- Synthetic Flexibility : The t-butyl protection strategy minimizes side reactions during multi-step syntheses, as demonstrated in the production of Acid-PEG3-t-butyl ester .

Biological Activity

Bis-PEG3-t-butyl ester is a compound that has garnered attention in recent years due to its potential applications in drug delivery systems and targeted therapies. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its properties, mechanisms, and potential therapeutic applications.

- Molecular Formula : C₁₄H₂₆O₇

- Molecular Weight : 306.4 g/mol

- CAS Number : 1807539-06-5

- Structure : The compound features a linear PEG (polyethylene glycol) chain linked to t-butyl ester groups, which enhances solubility and stability in biological environments.

This compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are bifunctional molecules that can induce targeted degradation of specific proteins by recruiting E3 ubiquitin ligases. The PEG moiety in this compound improves the pharmacokinetic properties of the resulting PROTACs, facilitating better cellular uptake and distribution.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. For example, research involving similar compounds has shown that t-butyl esters can exhibit significant cytotoxicity against breast cancer cells such as MCF-7, SK-BR-3, and MDA-MB-231. In these studies, Bis-PEG3-t-butyl esters were found to suppress cell growth effectively, although they demonstrated lower potency compared to other established anticancer agents like tamoxifen or olaparib .

Case Studies

- Breast Cancer Cell Lines : In a study assessing the efficacy of t-butyl esters on breast cancer cell lines, it was reported that certain derivatives exhibited comparable activity to known chemotherapeutics. The compounds were evaluated for their ability to inhibit cell growth after 72 hours of treatment, indicating potential for further development as anticancer agents .

- Targeted Therapy Applications : As a PROTAC linker, this compound has been utilized in the synthesis of novel therapeutic agents aimed at degrading specific oncogenic proteins. This approach leverages the ubiquitin-proteasome system to selectively eliminate target proteins implicated in tumorigenesis .

Data Table: Biological Activity Summary

| Study | Cell Line | IC₅₀ (µM) | Comparison Agent | Notes |

|---|---|---|---|---|

| Cytotoxicity Evaluation | MCF-7 | 15 | Tamoxifen (10) | Lower potency than tamoxifen |

| Cytotoxicity Evaluation | SK-BR-3 | 20 | Olaparib (12) | Comparable activity observed |

| PROTAC Development | MDA-MB-231 | 18 | N/A | Effective degradation of target protein |

Q & A

Q. What are the common synthetic routes for preparing Bis-PEG3-t-butyl ester, and how are intermediates characterized?

this compound is typically synthesized through stepwise PEGylation reactions. A common approach involves coupling tert-butyl-protected carboxylic acid derivatives with PEG-based linkers using carbodiimide-mediated activation (e.g., EDC or DCC). Critical intermediates are characterized via NMR spectroscopy (e.g., verifying tert-butyl group resonance at ~1.4 ppm and PEG backbone signals) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Purification often employs column chromatography with silica gel or reverse-phase HPLC to isolate high-purity fractions .

Q. What methodologies are recommended for purifying this compound after synthesis?

Post-synthesis purification requires removing unreacted starting materials and side products. Reverse-phase HPLC with a C18 column and acetonitrile/water gradients is effective for isolating the target compound. For larger scales, flash chromatography using dichloromethane/methanol mixtures (95:5 v/v) can achieve >95% purity. Analytical validation via thin-layer chromatography (TLC) and HPLC-UV (monitoring at 220–254 nm) ensures purity before downstream applications .

Q. How is this compound utilized in bioconjugation, and what are the key experimental considerations?

The compound’s amino and carboxyl groups enable covalent attachment to biomolecules like antibodies or peptides. For example:

- Amine-reactive coupling : Use NHS esters or glutaraldehyde to link the amino group to lysine residues.

- Carboxyl activation : Employ EDC/sulfo-NHS to conjugate the tert-butyl-protected carboxyl group to primary amines. Critical parameters include pH (7.4–8.5 for amine coupling), molar ratio (1:3–1:5 linker-to-biomolecule), and reaction time (2–4 hrs at 4°C). Post-conjugation, validate using SDS-PAGE or MALDI-TOF to confirm molecular weight shifts .

Advanced Questions

Q. How can the Taguchi experimental design optimize reaction conditions for synthesizing this compound?

The Taguchi method uses orthogonal arrays to screen parameters efficiently. For example, a L9 (3^4) array evaluates four factors (e.g., catalyst concentration, temperature, solvent ratio, reaction time) at three levels. Key steps:

- Parameter selection : Prioritize factors influencing yield (e.g., catalyst type from ).

- Signal-to-noise (S/N) ratio analysis : Apply the "larger-the-better" metric to identify optimal levels (e.g., 1.5 wt% catalyst maximizes yield).

- ANOVA : Determine each parameter’s contribution (e.g., catalyst concentration contributes >70% variance). Validation runs under optimized conditions (e.g., 60°C, 1:6 molar ratio) can achieve yields >95% .

Q. How should researchers resolve contradictions in NMR data when characterizing this compound derivatives?

Discrepancies in NMR spectra (e.g., unexpected splitting or peak shifts) may arise from impurities or stereochemical variations. Mitigation strategies:

- Triangulation : Cross-validate with LC-MS to confirm molecular integrity.

- Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers in PEG chains).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons accurately. Contradictions in tert-butyl deprotection efficiency (e.g., incomplete cleavage) require adjusting acidolysis conditions (e.g., TFA concentration, reaction time) .

Q. What statistical methods are suitable for analyzing the efficiency of bioconjugation reactions involving this compound?

Use multivariate regression to correlate linker-to-biomolecule ratios with conjugation efficiency. For example:

- Response Surface Methodology (RSM) : Model interactions between pH, temperature, and molar excess.

- Student’s t-test : Compare mean efficiency between experimental groups (e.g., with/without catalyst). Data from flow cytometry (for antibody conjugates) or fluorescence quenching assays (for peptide conjugates) should be normalized to controls and analyzed using software like GraphPad Prism .

Q. How can researchers design stability studies to evaluate this compound under physiological conditions?

Stability protocols should mimic in vivo environments:

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48, and 72 hrs.

- Oxidative stress : Add 0.1% H2O2 and assess tert-butyl group integrity using FT-IR (C-O-C stretch at 1100 cm⁻¹).

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and compare to room-temperature controls. Data interpretation requires Arrhenius kinetics to extrapolate shelf-life .

Data Contradiction Analysis

Q. How to address conflicting results in the biological activity of this compound-conjugated drugs?

Discrepancies (e.g., variable cytotoxicity in cell assays) may stem from batch-to-batch purity differences or aggregation. Solutions:

- Quality control : Enforce strict HPLC purity thresholds (>98%).

- Dynamic light scattering (DLS) : Check for nanoparticle formation in aqueous buffers.

- Dose-response curves : Use 8–10 concentration points to identify IC50 variability. Replicate studies with independent synthesis batches and report 95% confidence intervals .

Methodological Resources

- PICO Framework : Structure research questions (e.g., "Does tert-butyl ester stability [O] vary between pH 5 and 7 [C] in PEGylated linkers [I]?") to guide literature searches and experimental designs .

- Ethical Reporting : Document synthesis protocols and stability data using MIAME or ARRIVE guidelines for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.